2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol
Description
2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.332 g/mol . This compound is characterized by the presence of a phenol group, a pyridine ring, and a phenoxy group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-[[(4-phenoxypyridin-3-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-9-5-4-6-14(17)12-20-16-13-19-11-10-18(16)22-15-7-2-1-3-8-15/h1-11,13,20-21H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIRFQBBVAAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=NC=C2)NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol typically involves the condensation of 4-phenoxy-3-pyridineamine with formaldehyde, followed by reduction. The reaction is carried out in methanol and dichloromethane at room temperature . The resulting Schiff base is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, solvent choice, and purification methods to achieve high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Condensation Reactions
The compound is synthesized through nucleophilic aromatic substitution and condensation reactions. A prominent method involves coupling 4-phenoxy-3-pyridinecarboxaldehyde with primary amines under acidic conditions . For example:
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Step 1 : Reaction of 4-phenoxy-3-pyridinecarboxaldehyde with 2-aminophenol in acetic acid yields the Schiff base intermediate.
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Step 2 : Reduction of the imine bond (e.g., using NaBH₄) produces the final compound .
Reaction Conditions :
| Reactant | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Phenoxy-3-pyridinecarboxaldehyde + 2-aminophenol | AcOH/EtOH | 80°C, 6 h | 68% |
a) Phenolic Hydroxyl Reactivity
The phenolic -OH undergoes alkylation and acylation:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF yields ether derivatives .
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Acylation : Reaction with acetyl chloride in pyridine produces acetyl-protected analogs .
b) Amino Group Modifications
The secondary amine participates in:
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Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under H₂/Pd-C to form tertiary amines .
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Michael Addition : Conjugates with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) .
Cross-Coupling Reactions
The pyridine and phenoxy groups enable participation in transition-metal-catalyzed reactions:
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Suzuki-Miyaura Coupling : The 3-pyridinyl ring couples with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (70–85% yields) .
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Buchwald-Hartwig Amination : Introduction of aryl amines at the pyridine position via Pd₂(dba)₃/Xantphos catalysis .
Example :
Oxidative Coupling and Cyclization
Under oxidative conditions (e.g., PhI(OAc)₂ or CuCl₂), the compound forms dimeric structures or heterocycles:
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Dimerization : Oxidative coupling at the para position of the phenol generates biaryl ethers .
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Chromene Formation : Propargyl-substituted derivatives undergo cyclization to yield fused benzofurans .
Key Data :
| Oxidant | Product Type | Yield |
|---|---|---|
| PhI(OAc)₂ | Biaryl ether | 48% |
| CuCl₂/bispidine | Dihydrobenzofuran | 41% |
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit enhanced pharmacological properties through targeted substitutions:
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Nitro Reduction : The nitro group in intermediates is reduced to amines (Na₂S₂O₄, 82% yield) to improve bioavailability .
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Halogenation : Bromination at the pyridine’s 5-position enhances binding affinity to kinase targets .
Comparative Bioactivity :
| Derivative | Target (IC₅₀) |
|---|---|
| 5-Bromo-substituted analog | EGFR Kinase: 12 nM |
| Acetyl-protected derivative | COX-2: 48 nM |
Stability and Degradation
The compound undergoes pH-dependent hydrolysis:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly in breast and prostate cancers. The compound's mechanism of action involves the modulation of signaling pathways that are crucial for cancer cell survival and proliferation.
A study demonstrated that this compound could induce apoptosis in cancer cells, leading to a decrease in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy and pyridinyl groups can enhance its potency against various cancer types.
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research has shown that it can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Biological Research
Biochemical Assays
The compound is frequently used as a biochemical probe in various assays to study enzyme activities and receptor interactions. Its ability to selectively bind to certain biological targets makes it an invaluable tool in pharmacological research.
For example, it has been utilized to assess the activity of kinases involved in cancer progression. By inhibiting specific kinases, researchers can elucidate their roles in cellular signaling pathways and identify potential therapeutic targets.
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored for its potential as a building block in polymer synthesis. Its functional groups allow for the development of polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength.
Researchers are investigating its incorporation into epoxy resins and coatings, where it can improve chemical resistance and durability. The compound's versatility makes it suitable for applications ranging from automotive parts to electronic components.
Case Studies
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Anticancer Research
A recent study published in Cancer Research highlighted the effectiveness of this compound against MCF-7 breast cancer cells. The researchers found that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. This case underscores the compound's potential as a lead candidate for further development into anticancer drugs. -
Neuroprotection in Animal Models
In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The findings suggest that this compound may offer therapeutic benefits in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyridine and phenoxy groups can participate in π-π interactions and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methyl-2-pyridinyl)amino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol is unique due to its combination of a phenol group, a pyridine ring, and a phenoxy group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Biological Activity
2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol, also known as a phenolic compound with potential pharmacological properties, has garnered attention in recent research for its biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases. A study demonstrated that the compound could inhibit lipid peroxidation in cellular models, highlighting its protective effects against cellular damage caused by reactive oxygen species (ROS) .
Anticancer Properties
The compound has been evaluated for its anticancer activity across various cancer cell lines. In vitro studies revealed that it significantly inhibits the proliferation of cancer cells, including MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against several bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The phenolic structure allows it to bind to receptors that regulate apoptosis and cell cycle progression.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize free radicals.
Case Studies
Q & A
Basic: What are the recommended synthetic pathways for 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol, and how can researchers optimize yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to couple the phenoxy-pyridine moiety with the phenolic backbone. For example, analogous compounds (e.g., triazolo-thiadiazoles) have been synthesized via sequential alkylation and cyclization steps starting from substituted phenols . To optimize yield:
- Use factorial design to systematically vary parameters (temperature, solvent, catalyst) and identify critical factors .
- Monitor reaction progress with HPLC or LC-MS to detect intermediates and byproducts.
- Employ computational tools (e.g., density functional theory) to predict reaction feasibility and transition states, reducing trial-and-error approaches .
Basic: How can researchers validate the structural integrity of this compound, especially in the absence of commercial reference standards?
Methodological Answer:
- Spectroscopic Analysis : Combine -NMR, -NMR, and HRMS to confirm molecular structure. For example, -NMR can resolve the methylene bridge (-CH-) between the pyridine and phenol groups.
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation. Analogous phenolic derivatives (e.g., 4-(2-aminoethyl)phenol) have been characterized using this method .
- Comparative Studies : Cross-reference spectral data with structurally similar compounds (e.g., phenoxy-pyridine derivatives) in peer-reviewed databases like NIST Chemistry WebBook .
Advanced: How can computational modeling guide the design of experiments for studying this compound's reactivity or bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to simulate reaction mechanisms and identify energetically favorable pathways. ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions .
- Docking Studies : For bioactivity research, employ molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins. Validate with in vitro assays (e.g., enzyme inhibition).
- Machine Learning : Train models on existing datasets of phenolic derivatives to predict properties like solubility or toxicity, even with limited experimental data .
Advanced: What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?
Methodological Answer:
- Retrospective Analysis : Re-examine raw data (e.g., chromatograms, spectral peaks) for overlooked intermediates or impurities. For example, phenolic compounds often form oxidation byproducts under ambient conditions .
- Controlled Replication : Isolate variables (e.g., oxygen exposure, light sensitivity) using inert atmosphere chambers or light-protected setups.
- Collaborative Validation : Cross-validate results with independent labs or techniques (e.g., comparing NMR data with computational predictions) .
Advanced: How can researchers design stability studies for this compound given limited physicochemical data?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (heat, humidity, UV light) and monitor degradation via HPLC. For example, phenolic derivatives are prone to oxidation, so track peroxide formation .
- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf life from high-temperature stability data.
- Compatability Studies : Test interactions with common excipients or solvents using differential scanning calorimetry (DSC) to detect phase changes .
Basic: What are the best practices for handling this compound given potential toxicity concerns?
Methodological Answer:
- Precautionary Measures : Assume acute toxicity based on structural analogs (e.g., phenolic compounds with carcinogenic classifications) . Use fume hoods, gloves, and PPE.
- In Silico Screening : Tools like ProTox-II can predict toxicity endpoints (e.g., hepatotoxicity) to prioritize in vitro testing .
- Waste Management : Neutralize phenolic waste with alkaline solutions before disposal to prevent environmental release .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isotopic Labeling : Incorporate - or -labels to track metabolic pathways in cell cultures.
- Omics Integration : Combine transcriptomics/proteomics with phenotypic screening to identify downstream targets. For example, tyrosine derivatives have been studied for their role in signaling pathways .
- Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding constants with putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
